[(3-Methylphenyl)methyl]boronic acid
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Overview
Description
[(3-Methylphenyl)methyl]boronic acid is an organoboron compound with the molecular formula C8H11BO2. It is a derivative of boronic acid where the boron atom is bonded to a 3-methylphenyl group and a methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(3-Methylphenyl)methyl]boronic acid involves the hydroboration of alkenes or alkynes followed by oxidation. The addition of a boron-hydrogen bond over an unsaturated bond is typically rapid and efficient . Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
In industrial settings, the production of boronic acids often involves large-scale hydroboration reactions using catalysts to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in the synthesis of complex boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(3-Methylphenyl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [(3-Methylphenyl)methyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with serine residues in proteases, inhibiting their activity .
Comparison with Similar Compounds
[(3-Methylphenyl)methyl]boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the methyl group, making it less sterically hindered.
4-Methoxyphenylboronic acid: Contains a methoxy group, which can influence its reactivity and solubility.
3,4-Dimethoxyphenylboronic acid: Has two methoxy groups, further altering its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
(3-methylphenyl)methylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5,10-11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSUGJEWCDWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC(=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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